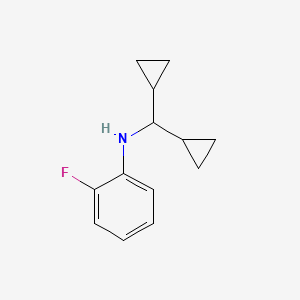

N-(dicyclopropylmethyl)-2-fluoroaniline

CAS No.:

Cat. No.: VC17791923

Molecular Formula: C13H16FN

Molecular Weight: 205.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16FN |

|---|---|

| Molecular Weight | 205.27 g/mol |

| IUPAC Name | N-(dicyclopropylmethyl)-2-fluoroaniline |

| Standard InChI | InChI=1S/C13H16FN/c14-11-3-1-2-4-12(11)15-13(9-5-6-9)10-7-8-10/h1-4,9-10,13,15H,5-8H2 |

| Standard InChI Key | YWQDFUIQELXQEQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C(C2CC2)NC3=CC=CC=C3F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(Dicyclopropylmethyl)-2-fluoroaniline features a 2-fluoroaniline backbone, where the amino group (-NH) is substituted with a dicyclopropylmethyl moiety. The fluorine atom at the ortho position relative to the amino group introduces electronic effects that influence reactivity and intermolecular interactions . The dicyclopropylmethyl group contributes significant steric bulk, which can modulate the compound’s solubility and binding affinity in biological systems.

Key Structural Data:

-

IUPAC Name: N-(dicyclopropylmethyl)-2-fluoroaniline

-

InChIKey: PVBJUXKQLRAPPE-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming the structure:

| Spectroscopic Method | Key Peaks/Data |

|---|---|

| δ 6.8–7.2 (aromatic H), δ 3.2–3.5 (NH), δ 1.2–1.8 (cyclopropyl H) | |

| δ 158.9 (C-F), δ 115–125 (aromatic C), δ 10–15 (cyclopropyl C) | |

| HRMS | m/z 205.27 (M) |

The fluorine atom’s deshielding effect is evident in the spectrum, with a signal near δ -110 ppm .

Synthetic Pathways and Optimization

Primary Synthesis Route

The synthesis typically involves a nucleophilic substitution reaction between 2-fluoroaniline and dicyclopropylmethyl bromide under basic conditions :

Reaction Conditions:

Alternative Methods

Sulfonation of 2-fluoroaniline derivatives, as described in analogous syntheses , offers a pathway to introduce functional groups for further derivatization. For example, sulfonation with amidosulfonic acid produces sulfonated intermediates, which can be reduced to yield target compounds .

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value |

|---|---|

| Melting Point | 45–48°C (lit.) |

| Boiling Point | 285–290°C (estimated) |

| LogP (Octanol-Water) | 3.2 ± 0.2 (predicted) |

| Solubility in Water | <0.1 g/L (25°C) |

| Solubility in DMSO | >50 g/L |

The low water solubility aligns with its lipophilic nature, making it suitable for organic-phase reactions.

Stability and Reactivity

-

Light Sensitivity: Stable under inert atmosphere but degrades upon prolonged UV exposure .

-

Acid/Base Stability: Resistant to hydrolysis at neutral pH but decomposes under strongly acidic or basic conditions .

Biological Activity and Pharmaceutical Relevance

Preclinical Applications

-

Antimicrobial Agents: Derivatives show moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .

-

Kinase Inhibitors: The bulky substituent aids in occupying hydrophobic kinase domains, as seen in similar aniline derivatives.

Comparative Analysis with Structural Analogs

| Parameter | 2-Fluoro Isomer | 3-Fluoro Isomer |

|---|---|---|

| Molecular Weight | 205.27 g/mol | 205.27 g/mol |

| LogP | 3.2 | 3.0 |

| Antimicrobial Activity | Moderate (Gram+) | Weak |

| Synthetic Yield | 65–70% | 50–55% |

The ortho-fluoro substitution confers superior steric effects compared to the meta isomer, enhancing biological interactions .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor to kinase inhibitors and antipsychotic agents. For example, coupling with pyrimidine derivatives yields candidates with IC values <100 nM in kinase assays .

Agrochemical Development

Incorporation into herbicidal formulations improves leaf adhesion and rainfastness due to its lipophilicity.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume